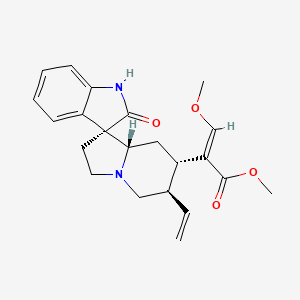

Corynoxeine

概要

説明

コリノキシンは、中国の生薬であるカギカズラ (Uncaria rhynchophylla) から単離されたオキシンドールアルカロイドです。 パーキンソン病やアルツハイマー病などの神経変性疾患における潜在的な治療効果により、大きな注目を集めています 。 コリノキシンは、細胞内の成分を分解しリサイクルする細胞プロセスであるオートファジーを誘導する能力で知られており、細胞恒常性の維持に不可欠です .

準備方法

合成経路と反応条件

コリノキシンは、天然資源からの抽出や化学合成など、さまざまな方法で合成できます。 抽出プロセスは通常、メタノールやエタノールなどの溶媒を使用して、植物材料から化合物を分離する必要があります 。 コリノキシンの化学合成には、オキシンドールコアの形成、それに続く所望の置換基を導入するための官能基化など、複数のステップが含まれます .

工業生産方法

コリノキシンの工業生産は、主にカギカズラからの抽出に依存しています。このプロセスには、植物材料の収穫、乾燥、そして溶媒を用いたアルカロイドの抽出が含まれます。 次に、抽出物を高速液体クロマトグラフィー (HPLC) などの技術を使用して精製し、純粋なコリノキシンを得ます .

化学反応の分析

反応の種類

コリノキシンは、次のようなさまざまな化学反応を起こします。

酸化: コリノキシンは酸化されて、異なる誘導体を形成することができます。

還元: 還元反応は、コリノキシンに存在する官能基を修飾することができます。

一般的な試薬と条件

コリノキシンの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件には、通常、所望の変換を確実に行うために、制御された温度と pH レベルが含まれます .

生成される主な生成物

コリノキシンの反応から生成される主な生成物には、官能基が修飾されたさまざまな誘導体があります。 これらの誘導体は、異なる生物活性を示す可能性があり、しばしば潜在的な治療効果について研究されています .

科学的研究の応用

Neuroprotective Effects

Corynoxeine has demonstrated significant neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanisms of Action : Research indicates that this compound promotes autophagy, a cellular process crucial for clearing damaged proteins and organelles. It activates pathways involving MAP2K2/MEK2 and PLK1, which are essential for autophagosome maturation and clearance of amyloid precursor protein (APP) fragments in Alzheimer's models .

- Experimental Evidence : In the 5 × FAD mouse model of Alzheimer's disease, this compound inhibited amyloid-beta aggregation and improved cognitive functions by restoring autophagic processes disrupted by neurotoxic agents like α-synuclein . Additionally, it has been shown to reduce neuroinflammation and α-synuclein aggregates in both acute and chronic models of Parkinson's disease .

Vascular Health

This compound exhibits potential therapeutic effects in vascular disorders.

- Inhibition of Vascular Smooth Muscle Cell Proliferation : Studies have shown that this compound inhibits platelet-derived growth factor (PDGF)-BB-induced proliferation of vascular smooth muscle cells (VSMCs). This action is mediated through the downregulation of extracellular signal-regulated kinase 1/2 (ERK1/2) activation, making it a candidate for preventing vascular proliferative disorders such as atherosclerosis and restenosis after angioplasty .

- Concentration-Dependent Effects : In vitro studies revealed that this compound significantly reduced DNA synthesis in VSMCs at concentrations ranging from 5 to 50 µM without cytotoxicity, indicating its potential for clinical applications in vascular health .

Antitumor Activity

This compound has shown promise as an antitumor agent.

- Mechanisms Against Cancer : It exerts cytostatic effects in pancreatic cancer via reactive oxygen species (ROS) signaling pathways and affects non-small cell lung cancer through the AKT-mTOR/GSK3β pathway . These findings suggest that this compound may enhance the efficacy of existing cancer therapies by targeting specific signaling pathways involved in tumor growth.

- Case Studies : Recent studies have isolated new oxindole alkaloids alongside this compound, demonstrating anti-HIV activities with promising efficacy values, further expanding its potential therapeutic applications .

Infectious Disease Applications

The compound also exhibits antiviral properties.

- Anti-HIV Activity : this compound has been tested for its efficacy against HIV, with studies indicating it possesses significant antiviral activity. Its mechanisms may involve interference with viral replication pathways, although further research is necessary to elucidate these interactions fully .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Autophagy induction; ERK1/2 inhibition | Reduces amyloid-beta aggregation; improves cognitive function in models |

| Vascular Health | ERK1/2 pathway inhibition | Inhibits VSMC proliferation; potential use in atherosclerosis prevention |

| Antitumor Activity | ROS signaling modulation; AKT-mTOR pathway involvement | Cytostatic effects on pancreatic and lung cancers |

| Infectious Diseases | Antiviral activity | Significant anti-HIV effects observed; further studies needed |

作用機序

コリノキシンは、主にオートファジーの誘導を通じてその効果を発揮します。 オートファジー-リソソーム経路を活性化し、パーキンソン病におけるアルファシヌクレインなどのタンパク質凝集体の分解につながります 。 このプロセスに関与する分子標的には、オートファジーを調節することが知られているAkt/mTOR経路が含まれます 。 この経路を調節することにより、コリノキシンはオートファゴソームの形成を強化し、毒性タンパク質凝集体のクリアランスを促進します .

類似化合物の比較

コリノキシンは、イソコリノキシン、リンコフィリン、イソリンコフィリンなどの他のオキシンドールアルカロイドと構造的に類似しています 。これらの化合物とは異なる独自の特性を示します。

コリノキシンとイソコリノキシン: 両方の化合物はオートファジーを誘導しますが、コリノキシンはアルファシヌクレイン凝集体のクリアランスを促進する上でより効果的であることが示されています.

コリノキシンとリンコフィリン: 両方の化合物が神経保護効果を示しますが、コリノキシンはAkt/mTOR経路を特異的に標的とする一方で、リンコフィリンはより広範な薬理作用を持っています.

コリノキシンとイソリンコフィリン: イソリンコフィリンもオートファジーを誘導しますが、コリノキシンはオートファゴソームの形成を強化する上でより高い効力を持ちます.

結論

コリノキシンは、神経変性疾患の治療に大きな可能性を秘めた有望な化合物です。オートファジーを誘導し、毒性タンパク質凝集体のクリアランスを促進する能力は、さらなる研究開発に値する候補です。類似化合物と比較して、コリノキシンの独自の特性は、科学と医学のさまざまな分野における治療薬としての可能性を強調しています。

類似化合物との比較

Corynoxeine is structurally similar to other oxindole alkaloids such as isothis compound, rhynchophylline, and isorhynchophylline . it exhibits unique properties that distinguish it from these compounds:

This compound vs. Isothis compound: Both compounds induce autophagy, but this compound has been shown to be more effective in promoting the clearance of alpha-synuclein aggregates.

This compound vs. Rhynchophylline: While both compounds have neuroprotective effects, this compound specifically targets the Akt/mTOR pathway, whereas rhynchophylline has broader pharmacological activities.

This compound vs. Isorhynchophylline: Isorhynchophylline also induces autophagy, but this compound has a higher potency in enhancing autophagosome formation.

Conclusion

This compound is a promising compound with significant potential in the treatment of neurodegenerative diseases. Its ability to induce autophagy and promote the clearance of toxic protein aggregates makes it a valuable candidate for further research and development. The unique properties of this compound, compared to similar compounds, highlight its potential as a therapeutic agent in various fields of science and medicine.

生物活性

Corynoxeine is an oxindole alkaloid primarily derived from the plant Uncaria rhynchophylla, known for its diverse pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 378.46 g/mol. The structure consists of a complex arrangement typical of oxindole alkaloids, which contributes to its biological activity.

Biological Activities

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it inhibits lipopolysaccharide (LPS)-induced production of nitric oxide (NO), a key mediator in inflammatory responses. This inhibition suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .

2. Neuroprotective Properties

Studies have demonstrated that this compound can protect neuronal cells against oxidative stress and apoptosis. In vitro experiments showed that it reduces cell death in neuroblastoma cells exposed to neurotoxic agents, indicating its potential as a neuroprotective agent for neurodegenerative diseases like Alzheimer's and Parkinson's .

3. Antimicrobial Activity

This compound has been shown to possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This activity could be beneficial in developing new antibiotics amid rising antibiotic resistance .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Nitric Oxide Synthase (iNOS) : By inhibiting iNOS, this compound reduces NO production, thereby mitigating inflammatory responses.

- Antioxidant Activity : this compound scavenges free radicals, reducing oxidative stress in cells.

- Modulation of Signaling Pathways : It influences various signaling pathways involved in inflammation and apoptosis, such as NF-kB and MAPK pathways.

Table 1: Summary of Key Studies on this compound

Research Findings

- Anti-inflammatory Study : A study published in the Biological & Pharmaceutical Bulletin demonstrated that this compound significantly reduced NO levels in LPS-stimulated rat vascular smooth muscle cells, suggesting its potential use in treating vascular inflammation .

- Neuroprotection : Research highlighted that this compound protects neuronal cells from oxidative damage by modulating apoptotic pathways, thus supporting its use in neurodegenerative disease therapies .

- Antimicrobial Efficacy : In vitro assays confirmed the antimicrobial efficacy of this compound against multiple pathogens, indicating its potential role as a natural antimicrobial agent .

特性

IUPAC Name |

methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVGVMUWMAGNSY-KAXDATADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2[C@@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318311 | |

| Record name | Corynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-94-4 | |

| Record name | Corynoxeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynoxeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYNOXEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27KIC0Q2VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。